molecular formula C39H34N2O5 B7962110 methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-[(triphenylmethyl)carbamoyl]propanoate

methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-[(triphenylmethyl)carbamoyl]propanoate

Cat. No.: B7962110
M. Wt: 610.7 g/mol
InChI Key: NXWWKEKFRHXRCG-DHUJRADRSA-N
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Description

  • Fmoc Protection: The amine group is protected using fluorenylmethyloxycarbonyl chloride in the presence of a base.

  • Trt Protection: The carboxyl group is protected by triphenylmethyl chloride in the presence of an acid catalyst.

  • Esterification: The protected amino acid undergoes esterification with methanol under acidic conditions to form the final compound.

  • Industrial Production Methods

    Industrial production often scales up the laboratory methods with optimizations:

    • Use of automated peptide synthesizers.

    • Employing large-scale reactors for protection and esterification.

    • Ensuring purity through advanced purification techniques like HPLC.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-[(triphenylmethyl)carbamoyl]propanoate typically involves a multi-step process:

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation and Reduction: Rarely undergoes direct oxidation or reduction due to protective groups.

    • Substitution Reactions: Involves nucleophilic substitution mainly for the removal of protective groups.

    Common Reagents and Conditions

    • Fmoc Deprotection: Piperidine in DMF is commonly used.

    • Trt Deprotection: Acidic conditions, such as TFA in dichloromethane.

    Major Products

    • Upon deprotection, the major products are the free amino acids, crucial intermediates in peptide synthesis.

    Scientific Research Applications

    Chemistry

    • Peptide Synthesis: Used for protecting functional groups during the synthesis of complex peptides.

    Biology

    • Protein Studies: Essential in creating peptides that are used to study protein functions and interactions.

    Medicine

    • Drug Development: Aids in the development of peptide-based drugs by ensuring the integrity of functional groups during synthesis.

    Industry

    • Chemical Manufacturing: Utilized in the production of complex organic compounds.

    Mechanism of Action

    The mechanism primarily involves the protection and deprotection of functional groups:

    • Protection: The compound stabilizes sensitive amine and carboxyl groups during multi-step synthesis.

    • Deprotection: Specific reagents cleave the protective groups to release the active amino acid or peptide.

    Comparison with Similar Compounds

    Similar Compounds

    • Methyl (2S)-2-{[(tert-butoxycarbonyl)amino]-3-[(tert-butyl)carbamoyl]propanoate:

      • Uniqueness: Fmoc and Trt groups are more stable and provide better protection during peptide synthesis.

    • Methyl (2S)-2-{[(benzyloxycarbonyl)amino]-3-[(benzyl)carbamoyl]propanoate:

      • Uniqueness: Fmoc and Trt groups are easier to remove selectively compared to benzyl and benzyloxycarbonyl groups.

    In essence, methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-[(triphenylmethyl)carbamoyl]propanoate plays a crucial role in modern synthetic chemistry, enabling the efficient construction of complex peptides and proteins.

    Properties

    IUPAC Name

    methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(tritylamino)butanoate
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C39H34N2O5/c1-45-37(43)35(40-38(44)46-26-34-32-23-13-11-21-30(32)31-22-12-14-24-33(31)34)25-36(42)41-39(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29/h2-24,34-35H,25-26H2,1H3,(H,40,44)(H,41,42)/t35-/m0/s1
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    NXWWKEKFRHXRCG-DHUJRADRSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC(=O)C(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    COC(=O)[C@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C39H34N2O5
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    610.7 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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